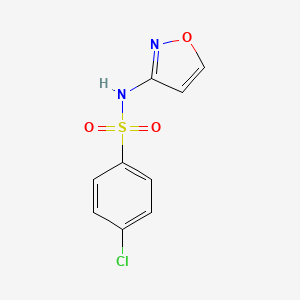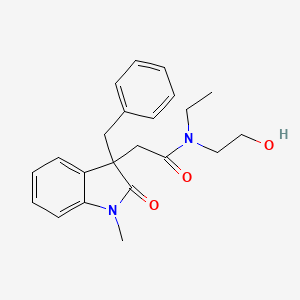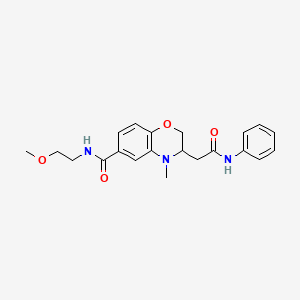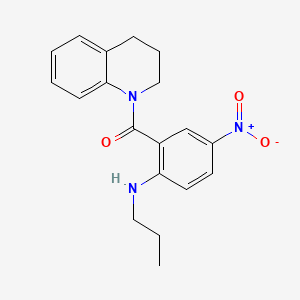![molecular formula C16H24FN3O3S B5295466 1-[(dimethylamino)sulfonyl]-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5295466.png)
1-[(dimethylamino)sulfonyl]-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Dimethylamino)sulfonyl]-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide, also known as "DAS-181," is a small molecule drug that has been developed for its antiviral properties. It was first synthesized by researchers at the University of Georgia in 2007, and has since undergone extensive scientific research to investigate its potential applications in the treatment of viral infections.
Mechanism of Action
The mechanism of action of DAS-181 involves its ability to bind to sialic acid receptors on the surface of host cells. These receptors are used by many viruses, including influenza, to enter and infect host cells. By binding to these receptors, DAS-181 prevents the viruses from attaching to the cells and entering them, thereby inhibiting viral replication and spread.
Biochemical and Physiological Effects
DAS-181 has been shown to have minimal toxicity and side effects in both in vitro and in vivo studies. It has been well tolerated in animal studies, with no adverse effects observed at therapeutic doses. In addition, DAS-181 has been shown to have a low potential for drug-drug interactions, making it a promising candidate for use in combination with other antiviral drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of DAS-181 is its broad-spectrum activity against a range of viral strains, including those that are resistant to other antiviral drugs. In addition, its low toxicity and minimal side effects make it a promising candidate for further development as a therapeutic agent. However, one limitation of DAS-181 is its relatively short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several potential future directions for research on DAS-181. One area of interest is the use of DAS-181 in combination with other antiviral drugs, to enhance its effectiveness against viral infections. Another area of interest is the development of new formulations of DAS-181 that have a longer half-life and improved pharmacokinetic properties. Finally, further studies are needed to investigate the potential applications of DAS-181 in the treatment of other viral infections, beyond influenza.
Synthesis Methods
The synthesis of DAS-181 involves a series of chemical reactions, starting with the reaction of 4-fluorophenylethylamine with piperidinecarboxylic acid to form the intermediate compound N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide. This intermediate is then treated with dimethylsulfamoyl chloride to form the final product, 1-[(dimethylamino)sulfonyl]-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide.
Scientific Research Applications
DAS-181 has been studied extensively for its antiviral properties, particularly in the treatment of influenza and other respiratory viruses. Studies have shown that DAS-181 is effective at inhibiting the entry of viruses into host cells, preventing the viruses from replicating and causing infection. In addition, DAS-181 has been shown to be effective against a broad range of influenza strains, including those that are resistant to other antiviral drugs.
properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c1-19(2)24(22,23)20-11-8-14(9-12-20)16(21)18-10-7-13-3-5-15(17)6-4-13/h3-6,14H,7-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFQIYXEOAMWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methylbenzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime]](/img/structure/B5295384.png)

![3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5295400.png)

![4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5295415.png)
![2-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5295416.png)
![[5-(1-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H-imidazol-2-yl)-2-furyl]methanol](/img/structure/B5295418.png)


![2-({4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}methyl)benzonitrile](/img/structure/B5295444.png)
![N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-3-methylphenyl}acetamide](/img/structure/B5295452.png)
![6-tert-butyl-1-methyl-4-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5295456.png)
![N-[2-(dimethylamino)ethyl]-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295459.png)